N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide
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Description
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is a useful research compound. Its molecular formula is C27H24N2O3S and its molecular weight is 456.56. The purity is usually 95%.
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Scientific Research Applications
Protein Kinase Inhibition
Isoquinoline derivatives, including those structurally related to N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds exhibit selective inhibition towards specific protein kinases, significantly affecting cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. This selective inhibition suggests their potential in therapeutic applications targeting diseases where protein kinase dysregulation is a factor (Hidaka et al., 1984).
Structural and Synthetic Importance
Research has also emphasized the structural diversity and synthetic routes of naphthylisoquinoline alkaloids, highlighting their significance in drug discovery and organic chemistry. These compounds, including this compound, are known for their complex molecular architecture and challenging synthesis. Studies have focused on stereoselective synthesis and the exploration of their pharmacological properties, indicating the vast potential of these compounds in developing new therapeutic agents (Watanabe et al., 2004).
Pharmacological Applications
The pharmacological properties of naphthylisoquinoline alkaloids have been extensively studied, with findings pointing towards their antiviral, antiprotozoal, and antitumor activities. The unique biosynthetic origins and structural features of these compounds contribute to their biological activities, making them valuable leads in drug development (Lombe et al., 2019).
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c1-19-9-13-24(14-10-19)33(31,32)29-16-15-20-11-12-23(17-22(20)18-29)28-27(30)26-8-4-6-21-5-2-3-7-25(21)26/h2-14,17H,15-16,18H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFJFANRPNFPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.